molecular formula C6H9BrO2 B6258912 3-(2-bromoethyl)oxolan-2-one CAS No. 81478-17-3

3-(2-bromoethyl)oxolan-2-one

Cat. No. B6258912
CAS RN: 81478-17-3
M. Wt: 193
InChI Key:
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Description

3-(2-bromoethyl)oxolan-2-one is a chemical compound with the molecular formula C6H9BrO2 and a molecular weight of 193.04 . It is also known by the name 3-(2-bromoethyl)dihydrofuran-2(3H)-one .


Molecular Structure Analysis

The molecular structure of 3-(2-bromoethyl)oxolan-2-one consists of a five-membered oxolan ring with a bromoethyl group attached . Unfortunately, the search results do not provide a detailed analysis of the molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(2-bromoethyl)oxolan-2-one are not fully detailed in the search results. The molecular weight is reported to be 193.04 , but other properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

Downstream Processing of Biologically Produced Diols

  • Biological Production and Purification : Research on the downstream processing of biologically produced 1,3-propanediol and 2,3-butanediol, chemicals with wide applications, has been explored. These studies highlight the cost challenges associated with the purification of biologically produced diols from fermentation broth, emphasizing the need for efficient recovery methods such as evaporation, distillation, and membrane filtration (Zhi-Long Xiu & A. Zeng, 2008).

Mutagenicity and Risk Assessment

  • Mutagenicity of Bromate : The mutagenicity of bromate, a related brominated compound, has been reviewed with implications for cancer risk assessment. This review focuses on the evidence supporting the mutagenic nature of bromate, mediated by oxidative damage to DNA, and its significance in tumor induction, highlighting the importance of understanding the mode of action of brominated compounds in risk assessments (M. Moore & Tao Chen, 2006).

Photocatalytic Materials

  • α-Fe2O3 for Photocatalysis : The use of α-Fe2O3, due to its lower band gap, for photocatalytic applications in renewable energy and environmental remediation is reviewed. This material's ability to absorb a significant portion of the visible solar spectrum makes it a promising candidate for photocatalytic water treatment and splitting, showcasing the potential for brominated compounds in enhancing photocatalytic activity (M. Mishra & D. Chun, 2015).

Extraction Solvents

  • 2-Methyloxolane as a Sustainable Solvent : The review on 2-methyloxolane (2-MeOx) discusses its properties and applications as a bio-based solvent for extracting natural products, highlighting its environmental and economic benefits compared to conventional solvents. This research underscores the importance of developing green and sustainable methodologies in scientific research and industrial applications (Vincent Rapinel et al., 2020).

Safety and Hazards

The safety data sheet for 3-(2-bromoethyl)oxolan-2-one indicates that it is used for scientific research and development only . It is recommended to avoid contact with skin and eyes, and to not eat, drink, or smoke when using this product . In case of accidental ingestion or contact with skin or eyes, immediate medical attention is advised .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-bromoethyl)oxolan-2-one involves the reaction of 2-bromoethanol with oxalyl chloride to form 2-bromoethyl oxalate, which is then reacted with sodium hydroxide to form 3-(2-bromoethyl)oxalan-2-one. The oxalan-2-one is then cyclized to form the final product, 3-(2-bromoethyl)oxolan-2-one.", "Starting Materials": [ "2-bromoethanol", "oxalyl chloride", "sodium hydroxide", "acetic anhydride", "pyridine", "toluene", "ethanol" ], "Reaction": [ "Step 1: 2-bromoethanol is reacted with oxalyl chloride in the presence of pyridine and toluene to form 2-bromoethyl oxalate.", "Step 2: The 2-bromoethyl oxalate is then reacted with sodium hydroxide in ethanol to form 3-(2-bromoethyl)oxalan-2-one.", "Step 3: The oxalan-2-one is then cyclized by heating with acetic anhydride to form the final product, 3-(2-bromoethyl)oxolan-2-one." ] }

CAS RN

81478-17-3

Product Name

3-(2-bromoethyl)oxolan-2-one

Molecular Formula

C6H9BrO2

Molecular Weight

193

Purity

95

Origin of Product

United States

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